molecular formula C4Cl6 B1617418 Hexachlorocyclobutene CAS No. 6130-82-1

Hexachlorocyclobutene

Cat. No. B1617418
CAS RN: 6130-82-1
M. Wt: 260.8 g/mol
InChI Key: QXFKQCYWJWBUTR-UHFFFAOYSA-N
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Description

Hexachlorocyclobutene is a useful research compound. Its molecular formula is C4Cl6 and its molecular weight is 260.8 g/mol. The purity is usually 95%.
The exact mass of the compound Hexachlorocyclobutene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexachlorocyclobutene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexachlorocyclobutene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6130-82-1

Product Name

Hexachlorocyclobutene

Molecular Formula

C4Cl6

Molecular Weight

260.8 g/mol

IUPAC Name

1,2,3,3,4,4-hexachlorocyclobutene

InChI

InChI=1S/C4Cl6/c5-1-2(6)4(9,10)3(1,7)8

InChI Key

QXFKQCYWJWBUTR-UHFFFAOYSA-N

SMILES

C1(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl

Other CAS RN

6130-82-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetrachlorocyclobutenone, required as a starting material, is obtained with high yields and conversions by a not yet published process from hexachlorocyclobutene and a mixture of sulphuric acid and sulphur trioxide at elevated temperatures, e.g., by reaction of 1 mol hexachlorocyclobutene with approximately 1 mol each of sulphuric acid and sulphur trioxide at a temperature of 80° C. within 5 hours. Hexachlorocyclobutene can be obtained from hexachloro-1,3-butadiene in yields of near 100% of theory (DE-OS No. 26 18 557), corresponding to U.S. Pat. No. 4,115,460), for example by rectifying commercial hexachlorobutadiene at a pressure of from 2 to 100 mm Hg with a reflux ratio of from 300:1 to 600:1, subjecting hexachlorobutadiene remaining in the bottoms to a heat treatment at from 150° to 200° C. and then returning it to the rectifying column together with fresh commercial hexachlorobutadiene while withdrawing the product rich in hexachlorocyclobutene over the top. A suitable starting material is not only pure tetrachlorocyclobutenone but also crude tetrachlorocyclobutenone which may, for example, contain hexachlorobutadiene and hexachlorocyclobutene originating from its process of manufacture.
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Synthesis routes and methods II

Procedure details

In a 1 liter flask, a mixture of 78 g of concentrated sulphuric acid and 78.5 g of phosphorus pentoxide was poured onto 100 g of 96% pure hexachlorocyclobutene [96 g (0.368 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:phosphorus pentoxide=1:2:1). The mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was poured onto ice, the organic phase was then separated immediately from the aqueous phase and the latter was extracted three times with petroleum ether. The petroleum ether solution and the organic phase were combined and dried with sodium sulphate, the petroleum ether was distilled under normal pressure and the residue was subjected to fractional distillation under 35 mbars. 43.6 g of tetrachlorocyclobutenone, 14.3 g of hexachlorocyclobutene and 3.6 g of hexachloro-1,3-butadiene were obtained. The selectivity of the reaction was 69.0% of theory with a conversion of 85% of theory.
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